molecular formula C9H18O2 B091415 Isoamyl butyrate CAS No. 106-27-4

Isoamyl butyrate

Cat. No.: B091415
CAS No.: 106-27-4
M. Wt: 158.24 g/mol
InChI Key: PQLMXFQTAMDXIZ-UHFFFAOYSA-N
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Description

Isoamyl butyrate, also known as 3-methylbutyl butanoate, is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester formed from isoamyl alcohol and butyric acid. This compound is a colorless to slightly yellow liquid with a strong fruity aroma reminiscent of bananas and pears . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.

Safety and Hazards

Isoamyl Butyrate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The enzymatic synthesis of short-chain esters like Isoamyl Butyrate might enable their labeling as natural, increasing their value . The use of immobilized Rhizopus oryzae lipase for the synthesis of this compound and acetate has shown promising results, suggesting a successful biocatalyst and product conditions ready to be used for isoamyl ester industrial production .

Mechanism of Action

Isoamyl butyrate, also known as isopentyl butyrate, is a naturally occurring compound with a strong, characteristic fruity odor . It is widely used in the food and beverage industry for its flavoring properties .

Target of Action

This compound primarily targets the olfactory receptors in the nose, where it produces a strong, fruity scent. This makes it a valuable ingredient in the food and beverage industry, as well as in the production of perfumes and fragrances .

Mode of Action

When inhaled, this compound interacts with the olfactory receptors in the nasal cavity. These receptors detect the compound and send signals to the brain, which interprets these signals as the characteristic fruity smell of this compound .

Biochemical Pathways

This compound is typically produced through the esterification of isoamyl alcohol with butyric acid . This process involves the reaction of the carboxyl group (-COOH) of the acid with the hydroxyl group (-OH) of the alcohol, resulting in the formation of an ester .

Pharmacokinetics

The pharmacokinetics of this compound, like other volatile compounds, is largely determined by its physical and chemical properties. It has a low solubility in water , which means it is primarily absorbed through inhalation rather than ingestion. Once inhaled, it is rapidly absorbed into the bloodstream through the lungs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Furthermore, its stability and efficacy can be influenced by its storage conditions. It should be stored in a cool, dry place to prevent degradation .

Biochemical Analysis

Biochemical Properties

Isoamyl butyrate interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the acid-catalyzed reaction (Fischer esterification) between isoamyl alcohol and glacial acetic acid

Cellular Effects

It is known that it has a significant role in the olfactory response of fruit flies and parasitoids . This suggests that this compound may interact with cellular signaling pathways related to olfaction.

Molecular Mechanism

It is known that it is synthesized from isoamyl alcohol and glacial acetic acid

Temporal Effects in Laboratory Settings

It is known that this compound is used in synthesis This suggests that it has stability and does not degrade quickly

Transport and Distribution

It is known that this compound is used in synthesis , suggesting that it can be transported and distributed within cells

Subcellular Localization

It is known that this compound is used in synthesis , suggesting that it may be localized in specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl butyrate is typically synthesized through an esterification reaction between isoamyl alcohol and butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:

Isoamyl alcohol+Butyric acidIsoamyl butyrate+Water\text{Isoamyl alcohol} + \text{Butyric acid} \rightarrow \text{this compound} + \text{Water} Isoamyl alcohol+Butyric acid→Isoamyl butyrate+Water

In a laboratory setting, the reaction mixture is often heated to around 100°C for several hours to ensure complete conversion. The product is then purified by distillation to remove any unreacted starting materials and by-products .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using biocatalysts. For example, immobilized lipases, such as those from Rhizopus oryzae, can be used to catalyze the esterification reaction in non-aqueous solvents like cyclohexane. This method offers high yields and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isoamyl butyrate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isoamyl alcohol and butyric acid.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols, acid or base catalysts, heat.

Major Products

    Hydrolysis: Isoamyl alcohol and butyric acid.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

Similar Compounds

    Isoamyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.

    Amyl acetate: Similar in structure and used for similar applications.

    Ethyl butyrate: Known for its pineapple-like aroma and used in flavorings.

Uniqueness

Isoamyl butyrate is unique due to its specific combination of isoamyl alcohol and butyric acid, which gives it a distinct banana and pear-like aroma. This makes it particularly valuable in creating specific flavor profiles in food and fragrance products .

Properties

IUPAC Name

3-methylbutyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLMXFQTAMDXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042059
Record name Isopentyl butyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a fruity odour
Record name Butanoic acid, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
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Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

179.00 °C. @ 760.00 mm Hg
Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
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Solubility

118 mg/L @ 25 °C (exp), Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 4ml 70% ethanol (in ethanol)
Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861 - 0.866
Record name Isoamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

106-27-4
Record name Isoamyl butyrate
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Record name Isoamyl butyrate
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Record name Isoamyl butyrate
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Record name Butanoic acid, 3-methylbutyl ester
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Record name Isopentyl butyrate
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Record name 3-methylbutyl butyrate
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Record name ISOAMYL BUTYRATE
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Record name Isoamyl butyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-73.2 °C
Record name Isoamyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isoamyl butyrate?

A1: this compound, also known as 3-methylbutyl butanoate, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have studied the densities, viscosities, refractive indices, and surface tensions of this compound across a range of temperatures. [] These properties are important for understanding its physical behavior and potential applications.

Q3: What are the common methods for synthesizing this compound?

A3: this compound is typically synthesized via the esterification of butyric acid and isoamyl alcohol. Researchers have investigated various catalysts for this reaction, aiming for high yields and environmentally friendly processes. []

Q4: What types of catalysts have been explored for this compound synthesis?

A4: A wide range of catalysts have been studied, including:

  • Acids: Sulfuric acid [, ], p-toluenesulfonic acid [, , ], sulfamic acid [], and gallium sulfate [, ].
  • Solid Superacids: SO42−/TiO2 [], SO42−/SnO2-diatomite [, ], SO42−/TiO2/La3+ [], SO42−/WO3-TiO2 [], and Fe2O3/S2O82− [].
  • Metal Salts: Copper benzenesulfonate [], ferric sulfate [], potassium bisulfate [], ceric sulfate [], and copper p-toluenesulfonate [].
  • Other Catalysts: Chitosan sulfate [], supported sodium bisulfate [], nanosized ZnO [], macroporous resin [], cation exchange resin complexed with ferric chloride [], and acid functionalized dicationic ionic liquid. []

Q5: What factors influence the efficiency of this compound synthesis?

A5: Key factors affecting the esterification efficiency include:

  • Reaction Temperature: Optimal temperatures are typically in the range of 110-160°C. [, ]
  • Molar Ratio of Reactants: The ratio of isoamyl alcohol to butyric acid influences yield. [, , , , , , ]
  • Catalyst Loading: The amount of catalyst used impacts the reaction rate. [, , , , , , , , , , , ]
  • Reaction Time: Sufficient time is needed to reach equilibrium and achieve high conversion. [, , , , , , , , , ]
  • Water Removal: Since esterification is an equilibrium reaction, removing water from the reaction mixture can drive the reaction towards product formation. [, , , , , , ]

Q6: What are the primary applications of this compound?

A6: this compound is primarily used as a flavoring agent in the food and beverage industries due to its characteristic pear-like aroma. [] It also finds applications in cosmetics and perfumes.

Q7: How is the authenticity of pomegranate juice assessed?

A7: Researchers have identified specific volatile compounds, including this compound, as markers for pomegranate juice adulteration. The presence and levels of these compounds can be analyzed to detect the addition of other fruit juices, such as grape or peach juice. [, ]

Q8: How does the ripening process affect the aroma profile of bananas?

A8: Studies on banana drying have revealed that the aroma profile changes significantly as the fruit ripens and dehydrates. Initially, esters like this compound are dominant, but as drying progresses, furfural and other aldehydes, ketones, and furans become more prominent. []

Q9: How is this compound analyzed in research settings?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for analyzing this compound in various matrices, including fruits, beverages, and reaction mixtures. [, , , ] Researchers often use headspace solid-phase microextraction (HS-SPME) as a sample preparation technique for GC-MS analysis. []

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